
1-(benzyloxy)pyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)pyridin-2(1H)-one, also known as BPO, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPO belongs to the category of heterocyclic compounds and has a molecular formula of C12H9NO2.
Wirkmechanismus
The mechanism of action of 1-(benzyloxy)pyridin-2(1H)-one is not fully understood. However, it has been suggested that 1-(benzyloxy)pyridin-2(1H)-one exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer development. 1-(benzyloxy)pyridin-2(1H)-one has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that play a role in gene expression and cancer development.
Biochemical and Physiological Effects:
1-(benzyloxy)pyridin-2(1H)-one has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the activity of enzymes such as matrix metalloproteinases (MMPs), which play a role in cancer invasion and metastasis. 1-(benzyloxy)pyridin-2(1H)-one has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(benzyloxy)pyridin-2(1H)-one has several advantages for lab experiments. It is easy to synthesize and has a high yield. 1-(benzyloxy)pyridin-2(1H)-one is also stable under normal laboratory conditions and can be stored for long periods of time. However, 1-(benzyloxy)pyridin-2(1H)-one has some limitations. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. 1-(benzyloxy)pyridin-2(1H)-one also has low bioavailability, which may limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(benzyloxy)pyridin-2(1H)-one. One area of interest is the development of 1-(benzyloxy)pyridin-2(1H)-one derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the potential of 1-(benzyloxy)pyridin-2(1H)-one as a therapeutic agent for other diseases, such as neurodegenerative diseases and autoimmune diseases. Additionally, further studies are needed to elucidate the mechanism of action of 1-(benzyloxy)pyridin-2(1H)-one and its effects on gene expression.
Wissenschaftliche Forschungsanwendungen
1-(benzyloxy)pyridin-2(1H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. 1-(benzyloxy)pyridin-2(1H)-one has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to inhibit the replication of viruses such as HIV and hepatitis C virus.
Eigenschaften
CAS-Nummer |
5280-02-4 |
|---|---|
Produktname |
1-(benzyloxy)pyridin-2(1H)-one |
Molekularformel |
C12H11NO2 |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
1-phenylmethoxypyridin-2-one |
InChI |
InChI=1S/C12H11NO2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10H2 |
InChI-Schlüssel |
XPXARICFNFFNEK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CON2C=CC=CC2=O |
Kanonische SMILES |
C1=CC=C(C=C1)CON2C=CC=CC2=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


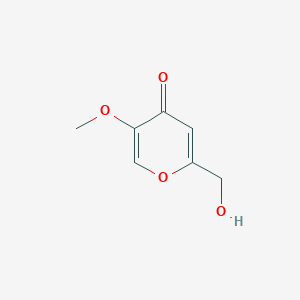

![(1S,9S)-t-butyl 9-amino-octahydro-10-oxo-6H-pyridazino[1,2-a][1,2]diazepine-1-carboxylate](/img/structure/B189256.png)


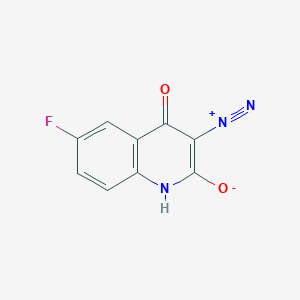
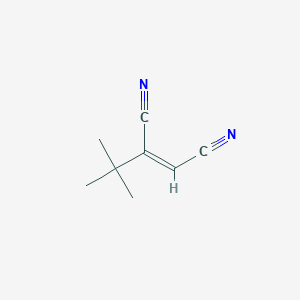


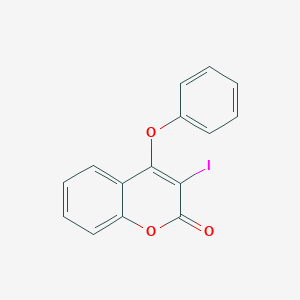
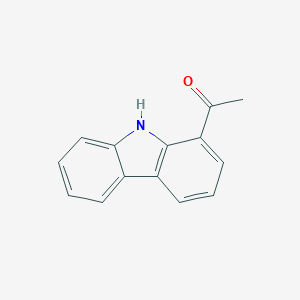
![4-Methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B189275.png)

